The applications of 7-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives span across different fields of research and development. In medicinal chemistry, these compounds have been explored for their potential as kinase inhibitors, with implications for cancer therapy due to their activity against EGFR2. In neuropharmacology, the selective inhibition of PNMT by certain derivatives suggests a therapeutic potential for cardiovascular diseases and psychological disorders3. The antagonism of the OX1 receptor by 7-substituted tetrahydroisoquinolines positions these compounds as candidates for the development of treatments for drug addiction5. Additionally, the synthesis of brominated tetrahydroisoquinolines from natural sources, such as the red alga Rhodomela confervoides, indicates the relevance of these compounds in natural product chemistry and the potential for discovering new bioactive molecules1. Lastly, the synthetic methodologies developed for these compounds, such as the reductive photocyclization of 1-(2-bromobenzoyl)isoquinolines, contribute to the field of organic synthesis and the production of complex alkaloids4.
The mechanism of action of 7-Bromo-1,2,3,4-tetrahydroisoquinoline derivatives varies depending on the biological target. For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR), with the inhibitory effect being dependent on the nature of the substituents at the 7-position of the isoquinoline scaffold2. Additionally, 3,7-disubstituted-1,2,3,4-tetrahydroisoquinolines have shown remarkable potency and selectivity as inhibitors of phenylethanolamine N-methyltransferase (PNMT) versus the alpha2-adrenoceptor, suggesting a potential role in the treatment of disorders related to catecholamine metabolism3. Furthermore, the importance of the 6- and 7-positions of tetrahydroisoquinolines has been highlighted in the context of selective antagonism for the orexin 1 (OX1) receptor, which is a target for the treatment of drug addiction5.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: